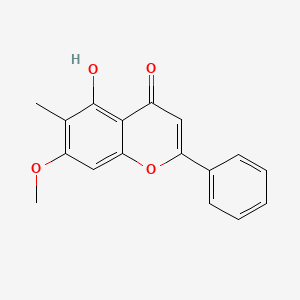

5-Hydroxy-7-methoxy-6-methylflavone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

55969-57-8 |

|---|---|

Molekularformel |

C17H14O4 |

Molekulargewicht |

282.29 g/mol |

IUPAC-Name |

5-hydroxy-7-methoxy-6-methyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-10-13(20-2)9-15-16(17(10)19)12(18)8-14(21-15)11-6-4-3-5-7-11/h3-9,19H,1-2H3 |

InChI-Schlüssel |

QXJMWAGIFVRLTO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC |

melting_point |

176 - 179 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Natural Occurrence and Biosynthetic Pathways of 5 Hydroxy 7 Methoxy 6 Methylflavone

Botanical Distribution and Isolation from Natural Sources

This flavone (B191248) has been isolated and identified from a select number of plants, indicating a specialized role and synthetic capability within these species.

Hypericum ericoides : The presence of 5-Hydroxy-7-methoxy-6-methylflavone has been reported in this species of the Hypericaceae family. nih.gov

Leptospermum scoparium : This compound has also been found in Leptospermum scoparium, a member of the Myrtaceae family native to New Zealand and Australia. nih.govnih.gov Another species from the same genus, Leptospermum petersonii, has also been studied for its flavonoid content, including related compounds. researchgate.net

Kaempferia parviflora : Commonly known as black ginger or Thai ginseng, the rhizomes of Kaempferia parviflora are a notable source of various methoxyflavones. researchgate.net Among these, 5-hydroxy-7-methoxyflavone derivatives are prominent. nih.govnih.govresearchgate.netresearcher.life Specifically, this compound is one of the derivatives isolated from this plant.

Here is an interactive data table summarizing the botanical sources:

Table 1: Botanical Sources of this compound| Plant Species | Family | Common Name | Plant Part |

|---|---|---|---|

| Hypericum ericoides | Hypericaceae | N/A | Not Specified |

| Leptospermum scoparium | Myrtaceae | Mānuka | Not Specified |

The specific ecological drivers for the production of this compound are not extensively documented. However, the roles of flavonoids in plants are generally well-understood, allowing for inferences about its function. Flavonoids serve diverse and crucial roles in plant survival and interaction with the environment. nih.gov They are known to be involved in defense against UV-B radiation, pathogens, and herbivores. nih.gov The presence of this compound in the rhizomes of K. parviflora, an underground storage organ, suggests a potential role in protecting the plant from soil-borne pathogens and pests. In aerial parts of plants like Hypericum and Leptospermum, it may contribute to defense against insects or act as a UV filter. The structural modifications, such as methylation, can increase the lipophilicity of the flavonoid, potentially enhancing its antimicrobial and insecticidal activity by allowing easier passage through cell membranes.

Elucidation of Biosynthetic Routes to this compound

The formation of this C-methylated flavone is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis network, culminating in specific enzymatic modifications.

The biosynthesis of all flavonoids starts from the phenylpropanoid pathway. nih.govwikipedia.org The initial precursor is the amino acid phenylalanine, which is converted in a series of steps to 4-coumaroyl-CoA. nih.govmdpi.com This molecule serves as a key starting material for the flavonoid-specific pathway.

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) . nih.govnih.gov This enzyme performs a condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form a chalcone scaffold, such as naringenin (B18129) chalcone. nih.gov Subsequently, chalcone isomerase (CHI) catalyzes the cyclization of the chalcone into a flavanone (B1672756), typically naringenin. nih.gov Naringenin is a critical intermediate and a branching point for the synthesis of various flavonoid classes. nih.gov To form a flavone, the flavanone undergoes oxidation, creating a double bond in the C-ring. This reaction is catalyzed by flavone synthase (FNS) , which converts the flavanone naringenin into the flavone apigenin. mdpi.com

The specific structure of this compound requires several additional "decorating" steps involving hydroxylation and methylation, catalyzed by specific enzymes.

Hydroxylation : The flavone backbone must be hydroxylated at specific positions. The 5- and 7-hydroxyl groups are typically present from the initial cyclization of the A-ring by chalcone synthase. nih.gov An additional hydroxylation at the C-6 position is necessary. This step is generally catalyzed by a flavone 6-hydroxylase (F6H) , which is often a cytochrome P450-dependent monooxygenase. nih.govnih.gov

Methylation : The hydroxyl groups at positions C-6 and C-7 are targets for methylation. This reaction is carried out by O-methyltransferases (OMTs) , which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of the flavonoid. researchgate.net The formation of this compound involves methylation at the C-7 position and C-6 position. The order of these enzymatic steps can vary between plant species. For instance, studies on other plants have shown that 6-hydroxylation can occur on a 7-O-methylated flavone precursor. nih.gov This suggests a possible route where a precursor like tectochrysin (B192502) (5-hydroxy-7-methoxyflavone) is first formed and then subsequently methylated at the C-6 position to yield the final compound.

The biosynthesis pathway is a complex network, and the specific sequence of hydroxylation and methylation leading to this compound can be intricate.

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia (B1221849) lyase | PAL | Initiates the phenylpropanoid pathway. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid. nih.gov |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to its CoA ester. nih.gov |

| Chalcone synthase | CHS | Catalyzes the formation of the chalcone backbone. nih.gov |

| Chalcone isomerase | CHI | Isomerizes chalcone to flavanone. nih.gov |

| Flavone synthase | FNS | Introduces a double bond to form the flavone core. mdpi.com |

| Flavone 6-hydroxylase | F6H | Adds a hydroxyl group at the C-6 position. nih.gov |

| O-methyltransferase | OMT | Adds methyl groups to hydroxyls (e.g., at C-7). researchgate.net |

Compound List

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-coumaroyl-CoA |

| Apigenin |

| Chalcone |

| Flavanone |

| Flavone |

| Malonyl-CoA |

| Naringenin |

| Naringenin chalcone |

| Phenylalanine |

Synthetic Strategies and Chemical Modification of 5 Hydroxy 7 Methoxy 6 Methylflavone

Methodologies for the Chemical Synthesis of the 5-Hydroxy-7-methoxy-6-methylflavone Core Structure

The construction of the fundamental this compound framework relies on well-established principles of organic synthesis, particularly those developed for the broader class of flavones.

Established Organic Synthesis Routes for Flavones (e.g., Baker-Venkataraman Rearrangement, Claisen-Schmidt Condensation)

Two of the most prominent and historically significant methods for synthesizing the flavone (B191248) core are the Baker-Venkataraman Rearrangement and the Claisen-Schmidt Condensation.

The Baker-Venkataraman Rearrangement is a key reaction for forming the 1,3-diketone intermediate necessary for flavone synthesis. wikipedia.orgchemistry-reaction.com The process involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone. wikipedia.org The mechanism begins with the deprotonation of the α-carbon of the ketone, forming an enolate. This enolate then attacks the ester carbonyl in an intramolecular fashion, leading to a cyclic alkoxide. This intermediate subsequently opens to form a more stable phenolate, which upon acidic workup, yields the 1,3-diketone. chemistry-reaction.com This diketone can then undergo acid-catalyzed cyclization to afford the flavone scaffold. rsc.org Various bases can be employed, including potassium hydroxide (B78521) (KOH) in pyridine (B92270) or phase transfer catalysts, to facilitate the rearrangement. chemistry-reaction.comrsc.org

The Claisen-Schmidt Condensation provides an alternative and widely used route to chalcones, which are immediate precursors to flavones. core.ac.uk This reaction is a type of crossed aldol (B89426) condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative in the presence of a base or acid catalyst. core.ac.ukorientjchem.org In the context of flavone synthesis, a substituted 2'-hydroxyacetophenone (B8834) is condensed with a benzaldehyde. core.ac.uk The resulting 2'-hydroxychalcone (B22705) can then undergo oxidative cyclization to form the flavone ring. khandelwalcollege.edu.in A variety of catalysts, including aqueous alkaline bases like NaOH and KOH, have been traditionally used. core.ac.ukkhandelwalcollege.edu.in More modern approaches have explored greener alternatives such as the use of banana peel ash as a promoter. rsc.org

Specialized Synthetic Approaches for this compound and Structural Analogs

The synthesis of the specifically substituted this compound requires the use of appropriately substituted starting materials. For instance, a plausible retrosynthetic analysis would involve the disconnection of the flavone to a 2'-hydroxy-4'-methoxy-5'-methylacetophenone and benzoyl chloride (for the Baker-Venkataraman route) or benzaldehyde (for the Claisen-Schmidt route).

The synthesis of analogs often involves multi-step sequences. For example, the synthesis of 5,7-dihydroxyflavones and their O-methylated analogs can start from 2,4,6-trihydroxyacetophenone. researchgate.net The synthesis of pedalitin, a 5,6,7,3',4'-pentahydroxyflavone, involved the Friedel–Crafts acylation of 1,4-dihydroxy-2,6-dimethoxybenzene, followed by an aldol condensation and subsequent oxidative cyclization and demethylation steps. mdpi.com Similarly, a novel approach to 6-amino-7-hydroxyflavone started from 2′,4′-dihydroxy-5′-nitroacetophenone, which was converted to the corresponding 1,3-diketone and then cyclized and reduced. mdpi.com

Design and Preparation of this compound Derivatives

To explore the biological potential and understand the structure-activity relationships (SAR), the core structure of this compound is often modified.

Regioselective Functionalization of the Flavone Skeleton

The flavone skeleton possesses multiple sites for functionalization, and achieving regioselectivity is a key challenge. The hydroxyl and methoxy (B1213986) groups on the A-ring, as well as the positions on the B-ring, can be selectively modified.

For instance, the hydroxyl group at C-5 is chelated to the C-4 carbonyl group, which influences its reactivity. Selective methylation or glycosylation often requires protection-deprotection strategies. Studies have shown that the 7-hydroxy group of 5,7-dihydroxyisoflavones can be selectively protected using dimethylcarbamoyl chloride before further modifications. researchgate.net Biocatalytic methods using cultured plant cells have also demonstrated regioselective glycosylation of hydroxyflavones. nih.gov For example, cultured cells of Eucalyptus perriniana can glycosylate 3- and 7-hydroxyflavones. nih.gov

Synthesis of Hydroxylated and Methoxylated Analogs of this compound

The synthesis of hydroxylated and methoxylated analogs is crucial for SAR studies. Research has demonstrated that both the 5-hydroxyl and 7-methoxy groups are important for certain biological activities. researchgate.netnih.gov

The synthesis of such analogs can be achieved by starting with polysubstituted precursors or by modifying the parent flavone. For example, a series of 5,7-dihydroxyflavones and their O-methylated analogs were prepared from 2,4,6-trihydroxyacetophenone. researchgate.net The synthesis of natural homoisoflavonoids with 5,7-dihydroxy-6-methoxy or 7-hydroxy-5,6-dimethoxy patterns has also been reported, showcasing methods for introducing these specific substitution patterns. nih.gov The demethylation of polymethoxyflavones is another strategy to generate hydroxylated derivatives, although controlling the regioselectivity can be challenging. mdpi.com

Introduction of Diverse Chemical Moieties for Structure-Activity Exploration

To broadly explore the structure-activity landscape, various chemical groups can be introduced onto the flavone scaffold. This includes the introduction of amino groups, halogens, and alkyl chains.

The synthesis of aminoflavones, for example, has been pursued due to their potential as kinase inhibitors. mdpi.com A method for synthesizing 6-amino-7-hydroxyflavone involved the nitration of the A-ring followed by reduction. mdpi.com The introduction of methyl groups at various positions has also been explored to study their effect on anti-inflammatory activity. nih.gov Furthermore, the introduction of vinyl or allyl groups has been investigated to create analogs of prenylated flavonoids. The following table summarizes some of the key compounds and their synthetic origins mentioned in this article.

| Compound Name | Starting Material(s) | Key Synthetic Method(s) | Reference(s) |

| Flavone | o-Hydroxyacetophenone, Benzoyl chloride | Baker-Venkataraman Rearrangement, Cyclization | rsc.org |

| Chalcone (B49325) | Substituted Acetophenone, Substituted Benzaldehyde | Claisen-Schmidt Condensation | core.ac.ukkhandelwalcollege.edu.in |

| 5,7-Dihydroxyflavone Analogs | 2,4,6-Trihydroxyacetophenone | Multi-step synthesis involving protection and modification | researchgate.net |

| 7-Hydroxy-5-methoxyisoflavone | 5,7-Dihydroxyisoflavone | Protection of 7-OH, Methylation, Deprotection | researchgate.net |

| 6-Amino-7-hydroxyflavone | 2′,4′-Dihydroxy-5′-nitroacetophenone, Benzoyl chloride | Baker-Venkataraman type reaction, Cyclization, Reduction | mdpi.com |

| Pedalitin | 1,4-Dihydroxy-2,6-dimethoxybenzene, Vanillin | Friedel–Crafts acylation, Aldol condensation, Oxidative cyclization, Demethylation | mdpi.com |

Molecular Mechanisms of Action of 5 Hydroxy 7 Methoxy 6 Methylflavone: in Vitro and Computational Investigations

Ligand-Receptor Interactions (In Vitro Studies, Non-Human Models)

GABAA Receptor Modulatory Activity of 5-Hydroxy-7-methoxy-6-methylflavone

This compound, a lipophilic flavonoid found in plants such as Leptospermum scoparium, has been identified as a modulator of the γ-aminobutyric acid type A (GABAA) receptor. nih.gov In vivo studies on extracts containing this and other related flavones have demonstrated sedative and anxiolytic effects in rat models, suggesting its potential to influence the central nervous system. nih.gov

Binding Site Interactions (e.g., Benzodiazepine (B76468) Binding Site)

In vitro studies have shown that this compound specifically interacts with the benzodiazepine (BZD) binding site on the GABAA receptor. nih.gov This allosteric site is distinct from the primary GABA binding site and is the target for benzodiazepine drugs like diazepam. Flavonoids that bind to this site can act as positive, negative, or neutral allosteric modulators, influencing the receptor's response to GABA. For instance, the related compound oroxylin A (5,7-dihydroxy-6-methoxyflavone) also binds to this site, where it acts as an antagonist. nih.gov

Subtype-Specific Modulation (e.g., α1, α2, α3 containing receptors)

The specific modulatory effect of this compound on different GABAA receptor subtypes has not been extensively detailed in the available scientific literature. The diverse composition of GABAA receptors, particularly the variation in the alpha (α) subunit (e.g., α1, α2, α3, α5), determines their pharmacological properties and physiological roles, such as sedation (α1), anxiolysis (α2/α3), and memory effects (α5). While the compound is known to interact with the benzodiazepine binding site, further research is needed to characterize its efficacy and selectivity across these various receptor subtypes. nih.gov

Table 1: GABAA Receptor Interaction of this compound

| Compound | Source Organism | Receptor Target | Binding Site | Observed In Vivo Effect of Extract |

|---|---|---|---|---|

| This compound | Leptospermum scoparium | GABAA Receptor | Benzodiazepine (BZD) Site nih.gov | Sedative and Anxiolytic nih.gov |

Modulation of Skeletal Muscle Myotube Hypertrophy by 5-Hydroxy-7-methoxyflavone Derivatives

While direct studies on the "6-methyl" variant are lacking in this area, research on structurally related 5-hydroxy-7-methoxyflavone (HMF) derivatives isolated from Kaempferia parviflora has provided significant insights into their role in skeletal muscle hypertrophy. nih.govnih.gov In vitro experiments using murine C2C12 myotubes demonstrated that a specific group of four HMF derivatives could increase myotube diameter, a key indicator of muscle cell hypertrophy. nih.govresearchgate.net This effect was not observed with a related group of 5,7-dimethoxyflavone (B190784) (DMF) derivatives, highlighting a specific structure-activity relationship. nih.gov

Intracellular Calcium Signaling Pathways

The hypertrophic effect of HMF derivatives on myotubes is mediated through the modulation of intracellular calcium (Ca²⁺) signaling. nih.gov Studies have shown that these compounds promote protein synthesis in myotubes. nih.govresearchgate.net This promotion was effectively inhibited by treating the cells with BAPTA-AM, a chelator that depletes intracellular Ca²⁺ levels. nih.govnih.gov

Crucially, the inhibition of protein synthesis by BAPTA-AM occurred even when the myotubes were incubated in a calcium-free medium. nih.govnih.gov This finding strongly indicates that the HMF-induced promotion of protein synthesis relies on the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, rather than an influx of extracellular Ca²⁺. nih.govnih.govresearchgate.net

Myosin Heavy Chain Expression Regulation

The enlargement of myotubes during hypertrophy is associated with the increased expression of specific contractile proteins, including Myosin Heavy Chain (MyHC). nih.gov Investigations revealed that HMF derivatives that induced an increase in myotube size also elevated the expression levels of MyHC. nih.gov

Structure-activity relationship studies pinpointed the necessity of both the 5-hydroxyl and 7-methoxy functional groups for this biological activity. nih.gov Flavonoids lacking one or both of these features, such as 5-hydroxyflavone (B191505), 7-methoxyflavone, 5,7-dihydroxyflavone, and 5,7-dimethoxyflavone, did not have a significant effect on either myotube size or MyHC expression, confirming the critical role of this specific substitution pattern in promoting myotube hypertrophy. nih.gov

Table 2: Structure-Activity Relationship of Flavonoids on Myotube Hypertrophy in C2C12 Cells

| Compound | 5-Position Group | 7-Position Group | Effect on Myotube Diameter / MyHC Expression |

|---|---|---|---|

| 5-Hydroxy-7-methoxyflavone (HMF) Derivatives | -OH | -OCH₃ | Increase nih.gov |

| 5,7-Dimethoxyflavone (DMF) Derivatives | -OCH₃ | -OCH₃ | No Influence nih.gov |

| 5-Hydroxyflavone | -OH | -H | No Influence nih.gov |

| 7-Methoxyflavone | -H | -OCH₃ | No Influence nih.gov |

| 5,7-Dihydroxyflavone | -OH | -OH | No Influence nih.gov |

Antiviral Activity Mechanisms: Dengue Virus Envelope Protein Interaction

Computational studies have been instrumental in exploring the antiviral potential of flavonoids against the dengue virus. The dengue virus envelope (E) protein is a primary target for antiviral inhibitors as it mediates the virus's entry into host cells. nih.govjppres.com In silico screening of flavonoid databases has identified promising candidates that could inhibit the E protein. nih.govresearchgate.net

Molecular docking simulations are a key computational technique used to predict the binding affinity and interaction between a ligand, such as a flavonoid, and a target protein. nih.govnih.gov These studies have shown that certain flavonoids can bind to the hydrophobic pocket of the DENV E protein, a site critical for the conformational changes required for viral fusion with the host cell membrane. nih.govjppres.com For instance, a study involving the docking of 33 flavonoids identified one with a strong binding affinity of -9.1 kcal/mol to the E protein. nih.gov Another computational study screened 54 flavonoids and, after applying Lipinski's rules and QSAR analysis, identified promising candidates for DENV2 envelope protein inhibition. researchgate.net

Molecular dynamics simulations further analyze the stability of the protein-ligand complex over time. nih.govnih.gov These simulations have been used to assess parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA), providing insights into the stability of the flavonoid-E protein interaction. nih.gov While some studies have shown stable confirmations, others have indicated instability, suggesting that while molecular docking may show binding, further in vitro and in vivo validation is necessary. researchgate.net

It's important to note that while these computational findings are promising, they represent theoretical predictions. Further experimental validation through in vitro and in vivo studies is crucial to confirm the antiviral efficacy of this compound and other flavonoids against the dengue virus. nih.govresearchgate.netutm.my

Investigation of Cellular Pathway Modulation (In Vitro, Non-Human Cellular Systems)

The antioxidant properties of flavonoids are a significant area of research. nih.govresearchgate.net The antioxidant capacity of these compounds is closely linked to their chemical structure, particularly the number and position of hydroxyl groups. nih.gov In vitro assays such as the DPPH radical and ABTS radical cation scavenging assays are commonly used to evaluate antioxidant activity. nih.govresearchgate.net

Studies have shown that the presence of hydroxyl groups, which can donate a hydrogen atom or an electron, is crucial for the radical scavenging activity of flavonoids. researchgate.netresearchgate.net For example, the antioxidant activity of tetrahydroamentoflavone (B1208386) has been attributed to its ability to chelate metals and scavenge radicals by donating a hydrogen atom and an electron. researchgate.net The introduction of polar hydroxyl groups can also enhance water solubility and facilitate the transport of the compound to its target sites. researchgate.net While methoxy (B1213986) groups are important for the lipophilicity and bioavailability of flavonoids, hydroxyl groups play a key role in their antioxidant potential. researchgate.net

Flavonoids have demonstrated significant anti-inflammatory properties in various in vitro models. dntb.gov.uanih.gov A common model for studying inflammation is the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). dntb.gov.uanih.gov LPS stimulation induces the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

Research has shown that certain methylated flavanones can inhibit the production of NO and reactive oxygen species (ROS) in LPS-stimulated macrophages. dntb.gov.uanih.gov For instance, 2'-methylflavanone and 3'-methylflavanone have been found to possess strong anti-inflammatory activity by reducing the secretion of IL-6, IL-12p40, and IL-12p70. dntb.gov.uanih.gov Furthermore, 5-demethylnobiletin and its metabolites have been shown to inhibit inflammation by downregulating the expression of iNOS, COX-2, and IL-1β genes in RAW 264.7 cells. semanticscholar.org These findings suggest that flavonoids can modulate key inflammatory pathways and molecular targets.

Computational studies have also been employed to investigate the anti-inflammatory mechanisms of flavonoids. utm.my Molecular docking has been used to predict the binding of flavonoids to inflammatory receptors such as the Interleukin-1 receptor (IL-1R) and Tumor Necrosis Factor receptor (TNF-R), suggesting a potential mechanism for modulating inflammation-related pathways. utm.my

The antiproliferative effects of methoxylated flavones have been investigated in various cancer cell lines. nih.gov Studies have compared the potency of methoxylated versus hydroxylated flavones in human oral squamous carcinoma (SCC-9) cells, human larynx SCC cells (FaDu), and human breast cancer cells (MCF-7). nih.gov In SCC-9 cells, 5,7-dimethoxyflavone (5,7-DMF) showed significant antiproliferative effects. nih.gov Similarly, in FaDu and MCF-7 cells, both 5,7-DMF and its unmethylated analog, chrysin (B1683763), demonstrated notable potency. nih.gov

The proposed mechanisms for these antiproliferative effects are multifaceted. One key mechanism involves the induction of cell cycle arrest. For example, 5,7,4'-trimethoxyflavone and 5,7-DMF have been shown to cause a G1 phase arrest in SCC-9 cells. nih.gov Another important aspect is the induction of apoptosis. In human colon carcinoma HCT-116 cells, 5-Hydroxy-7-methoxyflavone (HMF) has been shown to induce cytotoxicity and apoptosis in a dose-dependent manner. plos.orgnih.gov This was associated with DNA damage, mitochondrial membrane perturbation, the release of cytochrome c, and the activation of caspases. plos.orgnih.gov

Furthermore, HMF treatment in HCT-116 cells led to an increase in reactive oxygen species (ROS) generation, which appeared to be a critical mediator of endoplasmic reticulum (ER) stress, leading to an increase in intracellular calcium, JNK phosphorylation, and activation of the mitochondrial apoptosis pathway. plos.orgnih.gov Pre-treatment with a ROS scavenger reversed these effects, highlighting the role of ROS in the apoptotic signaling pathway induced by HMF. plos.orgnih.gov

| Cell Line | Compound | Observed Effect | IC50 Value |

| SCC-9 (human oral squamous carcinoma) | 5,7-dimethoxyflavone (5,7-DMF) | Antiproliferative | 8-10 μM nih.gov |

| FaDu (human larynx SCC) | 5,7-dimethoxyflavone (5,7-DMF) | Antiproliferative | 8-10 μM nih.gov |

| MCF-7 (human breast cancer) | 5,7-dimethoxyflavone (5,7-DMF) | Antiproliferative | 10-20 μM nih.gov |

| HCT-116 (human colon carcinoma) | 5-Hydroxy-7-methoxyflavone (HMF) | Cytotoxicity, Apoptosis | Dose-dependent plos.orgnih.gov |

The potential neuroprotective effects of flavonoids are an emerging area of interest. While specific in vitro studies on the neuroprotective cellular responses of this compound are limited, the broader class of flavonoids has shown promise. The anti-inflammatory and antioxidant properties of flavonoids are thought to contribute to their neuroprotective potential, as neuroinflammation and oxidative stress are implicated in neurodegenerative diseases. nih.govnih.gov Further research is needed to specifically investigate the neuroprotective mechanisms of this compound in relevant cellular models.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in the study of flavonoids like this compound. nih.govnih.gov These methods provide valuable insights into the structure-activity relationships and potential molecular targets of these compounds.

As previously discussed, molecular docking is widely used to predict the binding modes and affinities of flavonoids to various protein targets, such as the dengue virus envelope protein and inflammatory receptors. nih.govutm.my These studies help in identifying potential lead compounds for drug development. Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-protein interactions and assessing the stability of the complex over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is another computational technique used to correlate the chemical structure of flavonoids with their biological activity. researchgate.net This can help in designing new flavonoid derivatives with improved potency and selectivity.

Furthermore, computational methods are employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of flavonoids. nih.govresearchgate.net This information is crucial in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of potential drug candidates. For example, ADMET profiling has been used to evaluate the drug-likeness of flavonoids targeting the dengue virus. nih.gov

Molecular Docking Simulations for Target Identification

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein. This information can be instrumental in identifying potential biological targets for a given compound.

For flavonoids structurally related to this compound, molecular docking studies have been employed to identify and validate potential protein targets. For instance, a series of 7-O-substituted 5-hydroxyflavone derivatives were docked against Staphylococcus aureus tyrosyl-tRNA synthetase (S. aureus TyrRS) and Escherichia coli DNA Gyrase B (E. coli DNA GyrB), both of which are established antibacterial targets. semanticscholar.org The docking scores, which estimate the binding affinity, for these derivatives ranged from -6.806 to -4.685 kcal/mol for S. aureus TyrRS and -7.311 to -5.092 kcal/mol for E. coli DNA GyrB. semanticscholar.org

In a similar vein, 5-hydroxy-7-methoxyflavone, a closely related compound, has been investigated for its interaction with the mammalian target of rapamycin (B549165) (mTOR), a key protein in cell growth and proliferation. researchgate.net Molecular docking simulations can reveal the specific binding pose and interactions within the protein's binding pocket. For example, interactions often involve hydrogen bonds with specific amino acid residues and hydrophobic interactions. nih.govresearchgate.net

The following table summarizes representative docking scores for flavone (B191248) derivatives against various protein targets, illustrating the utility of this method in identifying potential therapeutic targets.

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Potential Application |

| 7-O-Substituted 5-Hydroxyflavones | S. aureus TyrRS | 1JIJ | -6.806 to -4.685 | Antibacterial |

| 7-O-Substituted 5-Hydroxyflavones | E. coli DNA GyrB | 6YD9 | -7.311 to -5.092 | Antibacterial |

| 5-Hydroxy-7-methoxyflavone | mTOR | Not Specified | Not Specified | Anticancer |

Molecular Dynamics Simulations for Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. researchgate.net In the study of ligand-protein complexes, MD simulations provide valuable insights into the stability of the complex, the conformational changes that may occur upon binding, and the detailed interactions over time. researchgate.netresearchgate.net This technique complements the static picture provided by molecular docking by introducing the element of time and flexibility. researchgate.net

For complexes involving flavonoids, MD simulations are performed to assess the stability of the interactions predicted by docking. semanticscholar.org A typical MD simulation runs for a specific time period, for instance, 100 nanoseconds, during which the trajectory of the ligand-protein complex is calculated. semanticscholar.orgnih.gov Key parameters are analyzed to evaluate the stability of the complex. The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to assess conformational stability. nih.govnih.gov A stable RMSD value over the simulation time suggests a stable binding mode. nih.gov

The root-mean-square fluctuation (RMSF) is another important parameter that measures the fluctuation of individual amino acid residues. physchemres.org This can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. Additionally, the radius of gyration (Rg) can be calculated to assess the compactness of the protein-ligand complex during the simulation. researchgate.net

In a study of 7-O-substituted 5-hydroxyflavone derivatives, a 100 ns MD simulation was conducted on the complex with S. aureus TyrRS and E. coli DNA GyrB to investigate the stability of the molecular contacts. semanticscholar.org Such simulations help to confirm that the binding interactions observed in docking are maintained in a dynamic environment.

Ligand-Based Pharmacophore Model Generation

A pharmacophore model is an abstract representation of the key molecular features of a ligand that are necessary for its biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov Ligand-based pharmacophore models are generated when the three-dimensional structure of the target protein is unknown. The model is built by aligning a set of active molecules and extracting their common chemical features. nih.gov

For a compound like this compound, a ligand-based pharmacophore model could be developed using a set of structurally similar flavonoids with known activity. The generation process involves identifying the crucial chemical features responsible for the observed biological effect. For example, the hydroxyl group at the C-5 position and the methoxy group at the C-7 position of the flavone scaffold could be identified as key pharmacophoric features. nih.gov

The process typically involves:

Conformational analysis of a set of active ligands to explore their possible shapes.

Superimposition of the low-energy conformations to identify common spatial arrangements of chemical features.

Generation of a hypothesis , which is the pharmacophore model itself, representing the 3D arrangement of these features.

Validation of the model using a test set of active and inactive compounds to assess its predictive power. nih.gov

A well-defined pharmacophore model can then be used for virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity. nih.gov

Quantum Mechanical Analysis of Intermolecular Interactions

Quantum mechanical (QM) methods provide a highly accurate way to study the electronic structure of molecules and the nature of intermolecular interactions. researchgate.net For this compound, QM analysis can be used to elucidate the details of its interactions with a biological target at an electronic level.

One of the key applications of QM in this context is the detailed analysis of non-covalent interactions, such as hydrogen bonds and π-π stacking interactions, which are crucial for the stability of ligand-protein complexes. nih.govresearchgate.net For instance, the hydroxyl group at the C-5 position of the flavone can act as a hydrogen bond donor, forming a strong interaction with an acceptor group on the protein. researchgate.net The aromatic rings of the flavone structure can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site. nih.gov

QM calculations can provide precise information on the geometry and energy of these interactions. For example, the distance and angle of a hydrogen bond can be calculated with high accuracy. The electrostatic potential (ESP) map can also be generated to visualize the electron-rich and electron-poor regions of the molecule, which helps in understanding its interaction patterns. researchgate.net

Furthermore, Frontier Molecular Orbital (FMO) analysis, which looks at the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the chemical reactivity and the regions of the molecule most likely to be involved in electron transfer processes. researchgate.net

Structure Activity Relationship Sar Studies of 5 Hydroxy 7 Methoxy 6 Methylflavone Analogs

Positional Importance of Hydroxyl and Methoxy (B1213986) Groups on Bioactivity

The placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavonoid core is a critical determinant of the biological effects of 5-Hydroxy-7-methoxy-6-methylflavone and related compounds. These groups can influence the molecule's polarity, ability to form hydrogen bonds, and electron distribution, thereby affecting its interaction with enzymes, receptors, and other cellular components.

Influence of 5-Hydroxyl and 7-Methoxy Moieties on Myotube Hypertrophy-Promoting Activity

Recent studies have highlighted the critical role of the 5-hydroxyl and 7-methoxy groups in promoting myotube hypertrophy, the process of muscle cell growth. Research on derivatives of 5-hydroxy-7-methoxyflavone (HMF) has demonstrated that these specific substitutions are essential for this activity. nih.govnih.gov

In a study comparing various methoxyflavone derivatives, it was found that HMF derivatives significantly increased the diameter of C2C12 myotubes, a model for skeletal muscle cells. nih.govnih.govresearchgate.net In contrast, analogs lacking either the 5-hydroxyl group or the 7-methoxy group, such as 5,7-dimethoxyflavone (B190784) (DMF), 5-hydroxyflavone (B191505), and 7-methoxyflavone, did not exhibit this effect. nih.govnih.gov This underscores the necessity of both the 5-hydroxyl and 7-methoxy moieties for the myotube hypertrophy-promoting activity. nih.govnih.gov Further investigations revealed that HMF derivatives promote protein synthesis in myotubes, a key aspect of muscle growth. nih.govnih.govresearchgate.net

The following table summarizes the effects of different flavone (B191248) derivatives on myotube diameter, illustrating the importance of the 5-hydroxyl and 7-methoxy groups.

| Compound | 5-Position Substituent | 7-Position Substituent | Effect on Myotube Diameter |

| 5-Hydroxy-7-methoxyflavone (HMF) | -OH | -OCH₃ | Increase |

| 5,7-Dimethoxyflavone (DMF) | -OCH₃ | -OCH₃ | No significant effect |

| 5-Hydroxyflavone | -OH | -H | No significant effect |

| 7-Methoxyflavone | -H | -OCH₃ | No significant effect |

| 5,7-Dihydroxyflavone (Chrysin) | -OH | -OH | No significant effect |

Data compiled from studies on C2C12 myotubes. nih.govresearchgate.net

These findings clearly indicate a stringent structure-activity relationship, where the specific combination of a hydroxyl group at the 5-position and a methoxy group at the 7-position is indispensable for inducing myotube hypertrophy. nih.govnih.gov

Role of A-Ring and B-Ring Substitutions in Antiproliferative Potency

The antiproliferative activity of flavonoids is significantly influenced by the substitution patterns on both the A-ring and the B-ring of the flavone nucleus. The presence, number, and position of hydroxyl and methoxy groups can dramatically alter the compound's ability to inhibit the growth of cancer cells.

Generally, hydroxylation of the A-ring, particularly at the C5 and C7 positions, tends to enhance anticolon cancer activity. nih.gov For instance, chrysin (B1683763), which possesses hydroxyl groups at C5 and C7, shows significantly greater inhibition of colon cancer cell proliferation compared to the unsubstituted flavone. nih.gov Conversely, the introduction of hydroxyl groups on the B-ring has been observed to decrease the anticancer activity of flavonoids in some cases. nih.gov

The antiproliferative effects of flavones and their derivatives have been evaluated against various cancer cell lines, and the results highlight the importance of the substitution pattern. For example, in a study on HL60 leukemia cells, 5,3',4'-trihydroxyflavone (B192587) demonstrated the most potent activity. iiarjournals.org Furthermore, 5-methoxylated derivatives also showed significant activity. iiarjournals.org Interestingly, an increase in the number of methoxyl groups on the B-ring was found to decrease the antiproliferative activity. iiarjournals.org

The following table provides a comparative view of the antiproliferative activity of different flavones based on their substitution patterns.

| Flavonoid | A-Ring Substituents | B-Ring Substituents | Antiproliferative Activity |

| Chrysin | 5,7-di-OH | - | Enhanced |

| 5,3',4'-Trihydroxyflavone | 5-OH | 3',4'-di-OH | Potent |

| 5,4'-Dihydroxyflavone | 5-OH | 4'-OH | Significant |

| 5,4'-Dimethoxyflavone | 5-OCH₃ | 4'-OCH₃ | Significant |

| Flavone | - | - | Less active |

This table represents a qualitative summary of findings from multiple studies. nih.goviiarjournals.org

These structure-activity relationships underscore the critical role of the substitution patterns on both the A and B rings in determining the antiproliferative potency of flavones.

Structural Determinants for GABAA Receptor Binding Affinity and Modulation

Flavonoids are known to interact with γ-aminobutyric acid type A (GABAA) receptors in the central nervous system, which are the primary targets for benzodiazepines. The binding affinity and modulatory effects of flavones at these receptors are highly dependent on their chemical structure.

Several flavones, including baicalein (B1667712) and wogonin, have been reported to bind to the benzodiazepine (B76468) site on GABAA receptors. mdpi.com The presence of 5,7-dihydroxyl groups is considered important for this interaction. mdpi.com The affinity of flavonoids for the GABAA receptor can be influenced by the substitution pattern on both the A and B rings.

The table below summarizes the reported effects of some flavones on GABAA receptors.

| Flavonoid | Key Structural Features | Reported GABAA Receptor Activity |

| Baicalein | 5,6,7-trihydroxyflavone | Binds to the benzodiazepine site |

| Wogonin | 5,7-dihydroxy-8-methoxyflavone | Binds to the benzodiazepine site |

| Apigenin | 5,7,4'-trihydroxyflavone | Modulates the receptor via the benzodiazepine binding site |

| Luteolin | 5,7,3',4'-tetrahydroxyflavone | Activates GABAA receptors |

This table is based on general findings for flavones and their interaction with GABAA receptors. mdpi.com

Further research is needed to elucidate the specific structural determinants of this compound and its analogs for GABAA receptor binding and modulation.

Correlation between Substituent Pattern and Antiviral Efficacy

The antiviral activity of flavonoids is another area where the structure-activity relationship is of paramount importance. The substitution pattern on the flavone nucleus can significantly affect the ability of these compounds to inhibit the replication of various viruses.

Studies have shown that the number and position of hydroxyl groups on the B-ring of flavonoids can be positively correlated with their antioxidant activity, which may contribute to their antiviral effects. mdpi.com For example, flavonoids with more hydroxyl groups on the B-ring tend to have higher antioxidant capacity. mdpi.com Conversely, methylation of these hydroxyl groups can reduce their free radical scavenging ability. mdpi.com

In the context of specific antiviral activity, research on flavones and flavonols against human rotavirus has provided insights into SAR. nih.gov While detailed data on this compound is not extensively available, general principles suggest that the presence of certain hydroxyl and methoxy groups can influence the interaction with viral proteins or host cell factors involved in the viral life cycle. nih.govajbsr.net Flavonoids can interfere with viral entry, replication, and the modulation of the host immune response. researchgate.net

The following table provides a general overview of how flavonoid structures can relate to antiviral activity.

| Flavonoid Class/Example | General Structural Features | Implication for Antiviral Activity |

| Flavones (e.g., Apigenin) | Hydroxyl groups at specific positions | Can inhibit viral replication and modulate host responses |

| Flavonols (e.g., Quercetin) | 3-hydroxyl group and multiple B-ring hydroxyls | Potent antioxidant and antiviral effects |

| Flavanones (e.g., Naringenin) | Saturated C2-C3 bond | Can block viral particle assembly |

This table provides a generalized summary based on the antiviral properties of different flavonoid classes. nih.gov

The antiviral efficacy of this compound and its analogs is an area that warrants further investigation to establish a clear SAR.

Structural Requirements for Neuroprotective and Anti-inflammatory Activities

The neuroprotective and anti-inflammatory activities of flavonoids are closely linked to their chemical structure. Specific substitutions on the flavonoid backbone can enhance their ability to protect neurons from damage and reduce inflammation.

A study focusing on the flavanone (B1672756) sterubin highlighted the importance of specific functional groups for its potent neuroprotective and anti-inflammatory effects. nih.govnih.gov While sterubin is a flavanone, the principles of SAR can provide insights into the potential activities of flavones like this compound. The study found that the combination of neuroprotective and anti-inflammatory activities was unique to sterubin among the closely related flavonoids tested, and this correlated with its ability to induce the antioxidant transcription factor Nrf2. nih.govnih.gov

For flavones, the presence of a methoxy group at the C7 position of the A-ring and a hydroxyl group at the C3' position of the B-ring has been suggested to play a vital role in their neuroprotective, antioxidant, and anti-inflammatory activities. nih.gov Furthermore, the substitution of hydroxyl groups at C5 and C7 on the A-ring is also considered crucial for antioxidant activity. nih.gov

The table below outlines some structural features of flavonoids and their correlation with neuroprotective and anti-inflammatory activities.

| Structural Feature | Associated Bioactivity |

| C7-Methoxy Group (A-Ring) | Enhanced anti-inflammatory and neuroprotective activity |

| C3'-Hydroxyl Group (B-Ring) | Important for neuroprotective and anti-inflammatory activity |

| C5 and C7-Hydroxyl Groups (A-Ring) | Crucial for antioxidant activity |

| Catechol Moiety (B-Ring) | Strong antioxidant properties |

This table is based on SAR studies of various flavonoids. nih.gov

These findings suggest that the specific substitution pattern of this compound, with its 5-hydroxyl and 7-methoxy groups, may contribute to its potential neuroprotective and anti-inflammatory properties.

Stereochemical Aspects of this compound Activity

The core structure of this compound is a flavone, which is characterized by a planar heterocyclic C ring containing a double bond between the C2 and C3 positions. This planarity is a key stereochemical feature. Unlike flavanones, which have a chiral center at the C2 position and can exist as enantiomers, flavones like this compound are typically achiral unless they possess chiral substituents.

The planarity of the flavone nucleus allows for significant electron delocalization across the molecule, which is believed to be important for its biological activities. mdpi.com This extended conjugation can influence the molecule's ability to intercalate into DNA, interact with planar binding sites on proteins, and participate in electron transfer reactions, which is relevant to its antioxidant properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of activity for novel compounds and provides insights into the structural features that govern their function.

While specific QSAR models exclusively for this compound are not widely published, broader QSAR studies on flavonoids provide valuable context. hmdb.cafoodb.ca These studies are crucial for designing potent and selective ligands for various biological targets. For example, a predictive QSAR model was established for 78 flavonoid derivatives targeting the GABAA receptor benzodiazepine binding site (BZD-bs). conicet.gov.ar This model helps in the rational design of new inhibitors with potential applications in anxiety treatment. conicet.gov.ar

In this particular study, 5-hydroxy-7-methoxyflavone was noted to have a low predicted affinity for the receptor, with a logarithmic inhibition constant (log10 Ki) of 1.699. conicet.gov.ar The QSAR model demonstrated that the affinity of flavonoids for the BZD-bs is influenced by specific molecular descriptors. High binding affinities were associated with lower numerical values for descriptors R7u+ (a radial distribution function descriptor) and GATS8e (a geary autocorrelation descriptor), and higher values for IDDE (a topological descriptor) and RDF120e (another radial distribution function descriptor). conicet.gov.ar

General 3D-QSAR studies on the antioxidant activity of flavonoids, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also provided insights. analchemres.org These models often indicate that the presence and position of hydrogen-bond donor groups (like -OH) and the electrostatic fields generated by substituents are critical for activity. It has been noted that methoxy groups can sometimes introduce unfavorable steric effects that decrease antioxidant activity, whereas features that promote electron delocalization, such as carbonyl groups and double bonds within the core structure, tend to increase it. analchemres.org

The table below outlines key aspects of a QSAR model developed for flavonoid interaction with the GABAA receptor, including the noted activity for a key analog.

Table 2: QSAR Model Insights for Flavonoid Interaction with GABAA Receptor

| Compound | Predicted Affinity (log10 Ki) | Key Structural Requirements for High Affinity |

|---|---|---|

| 5-Hydroxy-7-methoxyflavone | 1.699 (Low) | Lower values of R7u+ and GATS8e descriptors |

| Higher values of IDDE and RDF120e descriptors |

Data from a QSAR study on flavonoid derivatives. conicet.gov.ar

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Hydroxy-7-methoxyflavone (HMF) |

| 5,7-Dimethoxyflavone (DMF) |

| 5-Hydroxyflavone |

| 7-Methoxyflavone |

| 5,7-Dihydroxyflavone (Chrysin) |

| 5-hydroxy-7,4'-dimethoxy-6-methylflavone |

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Hydroxy 7 Methoxy 6 Methylflavone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the complete structural assignment of 5-Hydroxy-7-methoxy-6-methylflavone. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, researchers can deduce the precise arrangement of atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in this compound. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

Key proton signals for this compound include those for the methyl and methoxy (B1213986) groups, as well as the aromatic protons on the A and B rings and the proton at the C8 position. The hydroxyl proton at the C5 position also gives a characteristic signal.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| 6-CH₃ | Data not available |

| 7-OCH₃ | Data not available |

| H-3 | Data not available |

| H-8 | Data not available |

| H-2', H-6' | Data not available |

| H-3', H-4', H-5' | Data not not available |

| 5-OH | Data not available |

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in the ¹³C NMR spectrum help to identify the carbonyl carbon (C-4), the oxygenated aromatic carbons (C-5, C-7), the methyl and methoxy carbons, and the other aromatic carbons of the flavone (B191248) core. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| C-1' | Data not available |

| C-2', C-6' | Data not available |

| C-3', C-5' | Data not available |

| C-4' | Data not available |

| 6-CH₃ | Data not available |

| 7-OCH₃ | Data not available |

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons in the molecule. For instance, it can show the coupling between the aromatic protons on the B-ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the proton signals to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows long-range correlations between protons and carbons (typically over 2-3 bonds). This technique is crucial for piecing together the entire molecular structure by connecting different fragments. For example, HMBC can show correlations from the methyl protons (6-CH₃) to the C-5, C-6, and C-7 carbons, and from the methoxy protons (7-OCH₃) to the C-7 carbon, thus confirming their positions on the A-ring. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of flavonoids like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (ESI-MS/MS) involves the selection of the precursor ion (e.g., [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. Common fragmentation pathways for flavonoids include the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, and losses of small neutral molecules like CO, H₂O, and CH₃. mdpi.com For this compound, characteristic losses of a methyl group (CH₃) from the methoxy group are often observed. researchgate.net

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments. researchgate.net This accuracy allows for the determination of the elemental composition of the molecule with high confidence. The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the molecular formula of this compound, which is C₁₇H₁₄O₄. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄O₄ |

| Molecular Weight | 282.29 g/mol |

| Exact Mass | 282.08920892 Da |

| Common Adducts (ESI) | [M+H]⁺, [M-H]⁻ |

Data sourced from PubChem. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Differentiation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization of flavonoids, providing valuable information about their chromophoric system, which consists of a benzoyl system (A-ring) and a cinnamoyl system (B-ring). Flavones typically exhibit two main absorption bands: Band I, corresponding to the cinnamoyl system, and Band II, associated with the benzoyl system. The position and intensity of these bands are influenced by the substitution pattern on the flavonoid skeleton.

Solvatochromic Effects and Reagent-Induced Spectral Shifts

The UV-Vis spectrum of a flavonoid is sensitive to the solvent used and the addition of specific shift reagents. These reagents interact with the functional groups of the flavonoid, causing characteristic shifts in the absorption maxima (λmax), which are instrumental in deducing the substitution pattern.

For this compound, the presence of a hydroxyl group at C-5 and a methoxy group at C-7 dictates its spectral behavior with various shift reagents. A free 5-hydroxyl group, which is chelated to the C-4 carbonyl group, can be identified by a bathochromic shift with aluminum chloride (AlCl3). This complex is typically stable to the addition of hydrochloric acid (HCl).

The presence of a methoxy group at the C-7 position is significant. A free 7-hydroxyl group would typically show a bathochromic shift in Band II upon the addition of a weak base like sodium acetate (B1210297) (NaOAc). However, in this compound, this position is methoxylated, and therefore, no significant shift is expected with NaOAc. A study on quercetin-7-O-methyl ether, which also has a methoxy group at C-7, showed no bathochromic shift with sodium acetate, supporting this principle. ukaazpublications.com

Table 1: Representative UV-Vis Spectral Data of Tectochrysin (B192502) (5-Hydroxy-7-methoxyflavone) with Shift Reagents

| Reagent | Band II (λmax, nm) | Band I (λmax, nm) | Inferred Structural Feature |

|---|---|---|---|

| Methanol (MeOH) | 268 | 313 | Basic flavone skeleton |

| AlCl₃ | - | Large bathochromic shift | Free 5-hydroxyl group |

| AlCl₃ + HCl | - | Stable complex | 5-hydroxyl group without adjacent hydroxyls |

| NaOAc | No significant shift | No significant shift | Blocked 7-hydroxyl group |

| NaOAc + H₃BO₃ | No significant shift | No significant shift | Absence of ortho-dihydroxyl groups |

| NaOMe | - | Bathochromic shift | Presence of free hydroxyl groups |

This table is illustrative and based on the general principles of flavonoid UV-Vis spectroscopy and data for the closely related compound Tectochrysin.

Application in Distinguishing Isomeric Flavones

UV-Vis spectroscopy, particularly with the use of shift reagents, is a powerful tool for distinguishing between isomeric flavones. For instance, an isomer of this compound with a hydroxyl group at C-7 and a methoxy group at C-5 would exhibit a significant bathochromic shift in Band II with NaOAc, a characteristic that would be absent in the spectrum of this compound.

Advanced Chromatographic Techniques for Separation and Quantitative Analysis (excluding human biological matrices)

Chromatographic techniques are indispensable for the separation, isolation, and quantification of this compound from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of methoxylated flavones. Its high resolution and sensitivity allow for the efficient separation and quantification of these compounds.

For the separation of moderately polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution, a small amount of acid, like formic acid or acetic acid, is often added to the mobile phase to suppress the ionization of phenolic hydroxyl groups. Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of a wide range of flavonoids with different polarities that may be present in a sample.

To enhance the identification and quantification capabilities of HPLC, it is often coupled with advanced detection systems like Diode Array Detection (DAD) and Mass Spectrometry (MS).

A DAD detector can acquire the UV-Vis spectrum of each eluting peak, providing valuable information for the tentative identification of the compound class (e.g., flavone, flavonol) and aiding in peak purity assessment.

Coupling HPLC with a mass spectrometer (LC-MS) provides even more definitive identification. The mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the determination of their molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, generating a characteristic fragmentation pattern that serves as a molecular fingerprint, enabling the confident structural elucidation of the compound. Several studies on the methoxyflavones from Kaempferia parviflora, a known source of this compound, have utilized HPLC-DAD-MS for their comprehensive analysis. nih.govplos.orgnih.gov

Table 2: Representative HPLC Methodologies for the Analysis of Methoxyflavones Including this compound

| Parameter | Method 1 plos.org | Method 2 nih.gov | Method 3 researchgate.net |

|---|---|---|---|

| Column | Hypersil BDS C18 (4.6 x 100 mm, 3 µm) | Aegispak C18 (4.6 x 250 mm, 5 µm) | Reverse phase C18 column |

| Mobile Phase A | 0.5% Acetic acid in Water | 0.1% Phosphoric acid in Water | 0.5% Formic acid in Water |

| Mobile Phase B | Acetonitrile | 0.1% Phosphoric acid in Acetonitrile | Acetonitrile |

| Gradient | 35% B to 80% B over 30 min | 30% A to 80% B over 31 min | 10% B to 50% B |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.2 mL/min |

| Detection | DAD (264 nm) | DAD (254 nm) | MS (Positive ion mode) |

| Column Temp. | 25°C | 50°C | 25°C |

This table presents a summary of typical HPLC conditions and is not an exhaustive list.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within a sample. In the context of this compound research, GC-MS is particularly valuable for analyzing its presence in complex matrices, such as plant extracts, and for characterizing its volatile profile, especially after derivatization.

The direct analysis of many flavonoids, including this compound, by GC-MS can be challenging due to their relatively low volatility and thermal lability. To overcome these limitations, a derivatization step is typically employed. This process involves chemically modifying the flavonoid to increase its volatility and thermal stability. A common method is silylation, where the active hydrogen in the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the sample is injected into the gas chromatograph. The components of the sample are vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

Following separation in the GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which bombards the molecules with a high-energy electron beam. This causes the molecules to fragment into characteristic patterns of ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound, allowing for its definitive identification by comparing it to spectral libraries or through structural elucidation.

Detailed Research Findings:

While specific GC-MS studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of flavonoid analysis by GC-MS are well-established. For instance, studies on related flavonoids demonstrate the necessity of derivatization for successful analysis. The resulting mass spectra are characterized by a molecular ion peak and a series of fragment ions that correspond to the loss of specific functional groups.

For the TMS-derivatized this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern would likely involve the loss of methyl groups, the TMS group, and potentially retro-Diels-Alder fragmentation of the flavone C-ring, which is characteristic of flavonoids.

Interactive Data Table: Predicted GC-MS Fragmentation of TMS-Derivatized this compound

| Predicted m/z | Ion Description | Plausible Fragmentation Pathway |

| 354 | [M]+• (Molecular Ion) | TMS-derivatized this compound |

| 339 | [M-15]+ | Loss of a methyl radical (•CH3) |

| 282 | [M-72]+ | Loss of the trimethylsilyl group (•Si(CH3)3) |

| 267 | [M-15-72]+ | Sequential loss of a methyl radical and the TMS group |

| 152 | Fragment Ion | Resulting from retro-Diels-Alder fragmentation of the C-ring |

| 102 | Fragment Ion | Phenylacetylene cation from the B-ring |

This table is illustrative and based on established fragmentation patterns of similar flavonoids. Actual experimental values may vary.

Thin Layer Chromatography (TLC) for Screening and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis and purification of compounds from mixtures. libretexts.org In research involving this compound, TLC serves as an invaluable tool for initial screening of plant extracts, monitoring the progress of chemical reactions, and for the preparative isolation of the compound. nih.gov

The principle of TLC involves the separation of components in a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase. The stationary phase is typically a thin layer of an adsorbent material, such as silica gel, coated onto an inert plate. nih.gov The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates, leading to their separation.

The extent of migration of a compound is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is a characteristic of a compound in a specific solvent system and can be used for its preliminary identification by comparison with a standard.

For the analysis of this compound, a silica gel 60 F254 plate is commonly used. The fluorescent indicator (F254) allows for the visualization of UV-active compounds, such as flavonoids, as dark spots under short-wave UV light (254 nm). Many flavonoids also exhibit fluorescence under long-wave UV light (366 nm), which can aid in their identification. Further visualization can be achieved by spraying the plate with specific chromogenic reagents that react with flavonoids to produce colored spots.

Detailed Research Findings:

The selection of an appropriate mobile phase is crucial for achieving good separation in TLC. For flavonoids, solvent systems of varying polarities are used. A common approach for separating moderately polar flavonoids like this compound involves a mixture of a non-polar solvent (e.g., toluene (B28343) or hexane), a moderately polar solvent (e.g., ethyl acetate), and a small amount of a polar solvent (e.g., formic acid or acetic acid) to improve spot shape. nih.gov

By adjusting the composition of the mobile phase, the Rf value of this compound can be optimized for effective separation from other components in a mixture. Preparative TLC, which uses thicker stationary phase layers and larger sample applications, can then be employed to isolate the compound for further spectroscopic analysis and biological testing. mdpi.com

Interactive Data Table: Illustrative TLC Data for this compound

| Mobile Phase System (v/v/v) | Predicted Rf Value | Visualization Method |

| Toluene:Ethyl Acetate:Formic Acid (5:4:1) | 0.65 | UV (254 nm, 366 nm), Natural Products-polyethylene glycol reagent (NP/PEG) |

| Hexane:Ethyl Acetate (7:3) | 0.40 | UV (254 nm, 366 nm), Anisaldehyde-sulfuric acid reagent |

| Chloroform:Methanol (9.5:0.5) | 0.55 | UV (254 nm, 366 nm), NP/PEG reagent |

These Rf values are illustrative and can vary depending on experimental conditions such as temperature, humidity, and the specific batch of TLC plates.

Theoretical and Applied Research Perspectives on 5 Hydroxy 7 Methoxy 6 Methylflavone

Development of 5-Hydroxy-7-methoxy-6-methylflavone as a Molecular Scaffold (non-drug development focused)

The intrinsic structure of this compound makes it an excellent molecular scaffold—a core structure from which a variety of new compounds can be synthesized. Its flavone (B191248) backbone, characterized by a three-ring system (A, B, and C rings), possesses multiple sites for chemical modification. mdpi.com The specific arrangement of a hydroxyl group at position 5, a methoxy (B1213986) group at position 7, and a methyl group at position 6 offers a unique starting point for creating diverse chemical libraries for applications in materials science, agrochemistry, and as biochemical probes. nih.govhmdb.ca

Research into related flavonoids has demonstrated that the presence and position of hydroxyl and methoxy groups are critical for specific biological and chemical activities. For instance, studies on derivatives of Kaempferia parviflora revealed that both the 5-hydroxyl and 7-methoxy groups on the flavone core were essential for inducing myotube hypertrophy. nih.govnih.govresearchgate.net This high degree of structure-activity relationship underscores the potential of the this compound scaffold. By selectively modifying other positions on the A and B rings, researchers can fine-tune molecular properties without disturbing the core moieties required for a desired interaction.

The synthesis of novel aminoflavones, for example, illustrates a strategy where a flavone core is modified to introduce new functionalities, such as amino groups, onto the A-ring. mdpi.com Such modifications can alter the electronic and steric properties of the molecule, making the resulting derivatives useful as chemical sensors or as building blocks for more complex polymers. The development of this flavone as a scaffold is thus a promising area for creating novel molecules with tailored functions for non-pharmaceutical applications.

Metabolic Engineering Strategies for Biotechnological Production in Microbial Hosts

Traditional production of flavonoids relies on plant extraction, which often suffers from low yields, dependence on geographical and seasonal factors, and complex purification processes. nih.gov Chemical synthesis, while possible, can involve hazardous materials, stringent reaction conditions, and poor selectivity. nih.gov Consequently, metabolic engineering of microbial hosts like Escherichia coli and Saccharomyces cerevisiae has emerged as a promising alternative for the sustainable and scalable production of flavonoids. mdpi.comnih.govnih.gov

The biosynthesis of flavonoids in microorganisms involves introducing and optimizing a heterologous metabolic pathway from plants. mdpi.com This process has numerous advantages, including short production cycles, reduced waste, and the potential for mass production. mdpi.com The general strategy involves engineering a microbial host to convert a simple precursor, such as tyrosine or phenylalanine, into the desired flavonoid.

To produce this compound, a microbial cell factory would be engineered with a series of key enzymes. The core flavonoid structure is typically assembled through the action of enzymes like Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumaroyl-CoA Ligase (4CL), Chalcone (B49325) Synthase (CHS), and Chalcone Isomerase (CHI). Subsequent modifications, such as methylation, are carried out by specific O-methyltransferases (OMTs) that add methyl groups to hydroxyl moieties on the flavonoid backbone. The production of the target compound would require a C-methyltransferase for the addition of the methyl group at the C-6 position and an O-methyltransferase specific for the 7-hydroxyl group.

Table 1: Key Enzyme Classes in Engineered Flavonoid Biosynthesis

| Enzyme Class | Abbreviation | Role in Flavonoid Synthesis | Source Organism Example |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. | Rhodotorula toruloides nih.gov |

| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-coumaric acid to its CoA-ester. | Petroselinum crispum nih.gov |

| Chalcone Synthase | CHS | Catalyzes the condensation reaction to form the chalcone scaffold. | Petunia hybrida nih.gov |

| Chalcone Isomerase | CHI | Isomerizes the chalcone into a flavanone (B1672756). | Medicago sativa nih.gov |

| Flavone Synthase | FNS | Introduces a double bond to convert a flavanone to a flavone. | Petroselinum crispum nih.gov |

| O-methyltransferase | OMT | Transfers a methyl group to a hydroxyl group. | Various plants |

The successful implementation of these pathways in hosts like E. coli and S. cerevisiae has already been demonstrated for a range of flavonoids, making it a viable strategy for the future production of this compound. mdpi.comnih.gov

Future Directions in Advanced Computational Modeling and In Silico Drug Design

Advanced computational modeling and in silico techniques are becoming indispensable tools in chemical and biological research. nih.govscielo.br These methods allow for the prediction of a molecule's properties and interactions, significantly accelerating research and reducing the costs associated with experimental work. For this compound, these computational approaches open up new avenues for exploring its potential, particularly in the realm of drug design and discovery.

In silico analysis can predict a compound's pharmacokinetic profile, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Web servers like pkCSM and Molinspiration are used to evaluate drug-likeness based on criteria such as Lipinski's rule of five, which helps to identify candidates with good oral bioavailability. nih.govscielo.br Applying these tools to this compound and its virtual derivatives would allow researchers to prioritize which compounds to synthesize and test in the lab.

Molecular docking is another powerful computational technique that predicts how a ligand (like our flavone) binds to the active site of a protein. nih.govmdpi.com This method can be used to screen the flavone against various protein targets to identify potential biological activities. The process involves preparing the 3D structures of both the ligand and the protein target and using software like AutoDock Vina to calculate the binding affinity. nih.gov For example, a study on other flavonoids used this approach to investigate potential inhibitors for essential proteins of SARS-CoV-2. nih.gov Similar in silico studies could reveal novel biological targets for this compound, guiding future experimental validation.